molecular formula C8H6N2S2 B2424735 (E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide CAS No. 68029-46-9

(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide

Cat. No.: B2424735
CAS No.: 68029-46-9
M. Wt: 194.27
InChI Key: JWIZEODTYIBLTL-XQRVVYSFSA-N
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Description

(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide is a chemical compound with the molecular formula C8H6N2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Gewald reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives.

Scientific Research Applications

(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its thiophene ring allows it to participate in π-π stacking interactions, which are crucial in its biological activity. The nitrile group can also engage in hydrogen bonding, influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, which lacks the cyano and propenethiamide groups.

    2-Aminothiophene: A derivative with an amino group instead of the cyano group.

    3-Cyanothiophene: A compound with a cyano group directly attached to the thiophene ring.

Uniqueness

(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide is unique due to the presence of both the cyano and propenethiamide groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-2-cyano-3-thiophen-2-ylprop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIZEODTYIBLTL-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350442
Record name STK519550
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68029-46-9
Record name NSC275412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK519550
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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